molecular formula C10H10N4O3S B4819397 1-methyl-4-nitro-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide

1-methyl-4-nitro-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4819397
M. Wt: 266.28 g/mol
InChI Key: BGWDUBPHMPLASB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-nitro-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitro group, a thienylmethyl group, and a carboxamide group attached to a pyrazole ring

Properties

IUPAC Name

1-methyl-4-nitro-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c1-13-6-8(14(16)17)9(12-13)10(15)11-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGWDUBPHMPLASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-nitro-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Thienylmethyl Substitution: The thienylmethyl group can be introduced through a nucleophilic substitution reaction, where a thienylmethyl halide reacts with the pyrazole derivative.

    Carboxamide Formation: The carboxamide group can be formed by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of 1-methyl-4-nitro-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form different oxidation states of the pyrazole ring.

    Substitution: The thienylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Thienylmethyl halides, nucleophiles or electrophiles.

Major Products Formed

    Reduction: Formation of 1-methyl-4-amino-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide.

    Oxidation: Formation of various oxidized derivatives of the pyrazole ring.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-methyl-4-nitro-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thienylmethyl group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-nitro-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
  • 1-methyl-4-nitro-N-(2-phenylmethyl)-1H-pyrazole-3-carboxamide
  • 1-methyl-4-nitro-N-(2-pyridylmethyl)-1H-pyrazole-3-carboxamide

Uniqueness

1-methyl-4-nitro-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-nitro-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-4-nitro-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.